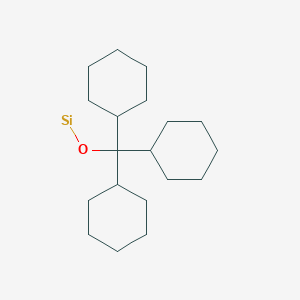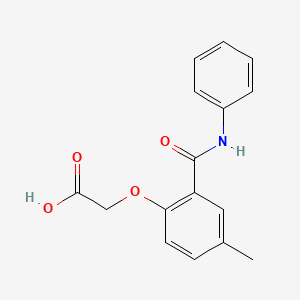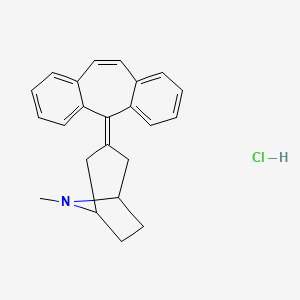![molecular formula C11H15BrN2O B14679612 N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea CAS No. 34123-48-3](/img/structure/B14679612.png)
N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea is an organic compound characterized by the presence of a bromine atom, an isopropyl group, and a methylurea moiety attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea typically involves the following steps:
Bromination: The starting material, 4-isopropylphenylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the phenyl ring.
Urea Formation: The brominated intermediate is then reacted with methyl isocyanate under controlled conditions to form the desired N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.
科学研究应用
N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and processes.
作用机制
The mechanism of action of N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropyl group play crucial roles in binding to these targets, while the methylurea moiety can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
N-[3-Chloro-4-(propan-2-yl)phenyl]-N’-methylurea: Similar structure but with a chlorine atom instead of bromine.
N-[3-Bromo-4-(methyl)phenyl]-N’-methylurea: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea is unique due to the combination of the bromine atom and the isopropyl group, which can impart specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
34123-48-3 |
|---|---|
分子式 |
C11H15BrN2O |
分子量 |
271.15 g/mol |
IUPAC 名称 |
1-(3-bromo-4-propan-2-ylphenyl)-3-methylurea |
InChI |
InChI=1S/C11H15BrN2O/c1-7(2)9-5-4-8(6-10(9)12)14-11(15)13-3/h4-7H,1-3H3,(H2,13,14,15) |
InChI 键 |
ZEICXCURVJGGCD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=C(C=C1)NC(=O)NC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)










![oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine](/img/structure/B14679609.png)

